REACTION_CXSMILES
|
C[C@@:2]12[C@@H:18]([OH:19])[C@H:17](O)[CH2:16][C@H:15]1[C@H]1[C@@H](C3C=CC(O)=CC=3CC1)CC2>N1C=CC=CC=1>[CH2:2]1[CH2:18][CH2:17][CH:16]([O:19][CH:18]2[CH2:2][CH2:15][CH2:16][CH2:17]2)[CH2:15]1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC(CC1)OC1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |